molecular formula C11H12N3O+ B1665968 Amezinium CAS No. 41658-78-0

Amezinium

Cat. No. B1665968
CAS RN: 41658-78-0
M. Wt: 202.23 g/mol
InChI Key: VXROHTDSRBRJLN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Amezinium is a pyridazinium ion that is pyridazin-1-ium which is substituted by a phenyl, amino and methoxy groups at positions 1, 4 and 6, respectively. It has a role as an antihypotensive agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor, a sympathomimetic agent and an adrenergic uptake inhibitor. It is an aromatic ether, a primary arylamine and a pyridazinium ion.

Scientific Research Applications

Effects on the Sympathetic Nervous System

Amezinium is recognized for its unique effects on the sympathetic nervous system. It specifically influences postganglionic sympathetic noradrenergic neurons, displaying a novel pattern of effects. This characteristic makes it a valuable pharmacological tool for studying these neurons (Starke, 1983).

Influence on Cardiovascular Responses

Research has also highlighted the impact of amezinium on cardiovascular responses. A double-blind, placebo-controlled trial revealed that amezinium significantly affects systolic blood pressure and exhibits positive inotropic properties, indicating its influence on heart muscle contractions. These effects were observed without significant alterations in plasma catecholamines (Belz et al., 2004).

Therapeutic Potential for Neurogenic Orthostatic Hypotension

Amezinium has been studied for its therapeutic potential in treating neurogenic orthostatic hypotension. It appears to effectively raise blood pressure in patients with this condition, without causing significant recumbent hypertension (Kita & Hirayama, 1988).

Urological Implications

In the realm of urology, amezinium has been investigated for its effects on the urethra and bladder. It demonstrates a capacity to enhance muscle contractile responses, particularly in conjunction with estrogen treatment, suggesting potential applications in treating conditions like stress incontinence (Ishigooka et al., 2005).

Neurological Applications

Additionally, amezinium's impact on the central nervous system has been studied, particularly its inhibitory effect on monoamine oxidase (MAO) in cerebral noradrenergic neurons. This aspect is significant for understanding its potential role in neurological disorders (Steppeler et al., 1982).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of amezinium is crucial for its application in clinical settings. Studies have shown that amezinium is predominantly excreted through the kidneys, with its renal clearance being influenced by its pharmacological action (Traut & Brode, 1981).

properties

CAS RN

41658-78-0

Product Name

Amezinium

Molecular Formula

C11H12N3O+

Molecular Weight

202.23 g/mol

IUPAC Name

6-methoxy-1-phenylpyridazin-1-ium-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10/h2-8,12H,1H3/p+1

InChI Key

VXROHTDSRBRJLN-UHFFFAOYSA-O

SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

Canonical SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

30578-37-1 (methyl sulfate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-amino-6-methoxy-1-phenylpyridazinium methylsulfate
amezinium
amezinium chloride
amezinium methyl sulfate
amezinium metisulfate
amezinium triflouoacetate salt (1:1)
LU 1631
Regulton
Supratonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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